

PF-06726304 cytotoxicity profile vs other inhibitors

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Compound Focus: **PF-06726304**

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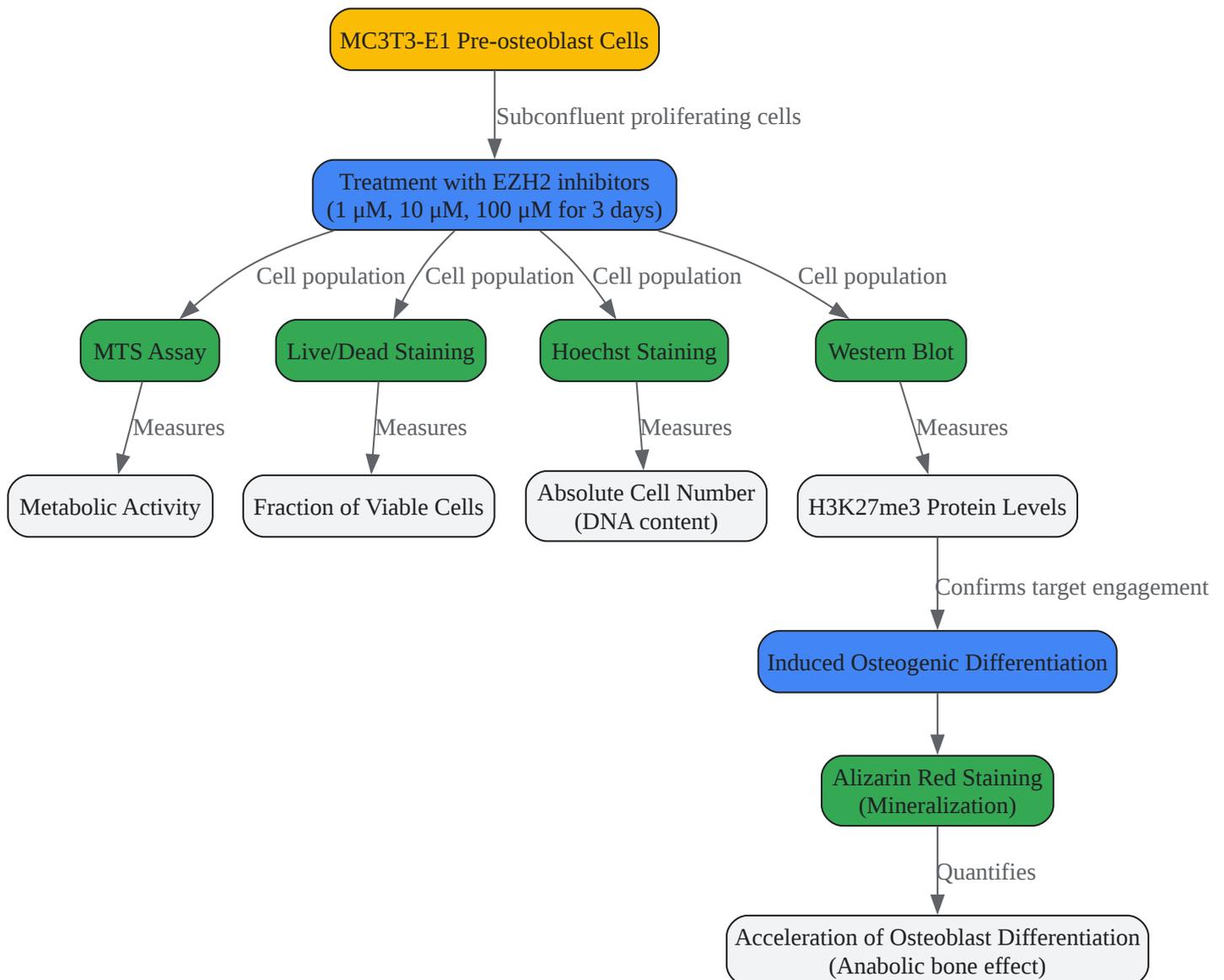
Comparison of EZH2 Inhibitors

Inhibitor Name	Key Biochemical Potency (Ki/IC ₅₀)	Effect on Cellular H3K27me3	Cytotoxicity / Effect on Cell Viability (in MC3T3 pre-osteoblasts)	Key Experimental Observations
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| **PF-06726304** | Ki: **0.7 nM (EZH2 WT), 3.0 nM (EZH2 Y641N)** [1] [2]. IC₅₀: 15 nM (H3K27me3 in cells) [1]. | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at **100 μM**; minimal effects at 1-10 μM [3]. | Potent anti-proliferation in lymphoma cells (IC₅₀: 25 nM) [1] [2]. Robust in vivo antitumor activity [1]. | | **GSK126** | Information missing | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at **100 μM** [3]. | Stimulates osteoblast differentiation [3]. | | **EPZ-6438 (Tazemetostat)** | Information missing | Reduces levels [3]. | Less harmful to metabolic activity at 10 μM; significant toxicity at 100 μM [3]. | More potent than GSK126 in stimulating osteoblastogenesis [3]. Approved for epithelioid sarcoma [4]. | | **UNC1999** | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Oral bioavailable inhibitor of both EZH2 and EZH1 [3]. | | **GSK503** | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Information missing | | **EI1** | Information missing | Reduces levels [3]. | Less harmful to metabolic activity; minimal effects on viability at 1-10 μM [3]. | Information missing | | **CPI-169** | Information missing | Reduces levels [3]. | Minimal effects on viability at 1-10 μM [3]. | Information missing |

Experimental Context and Methodologies

The comparative cytotoxicity data in the table above comes primarily from a study that used the mouse pre-osteoblastic cell line MC3T3-E1 [3]. The key methodologies from this study are outlined below.



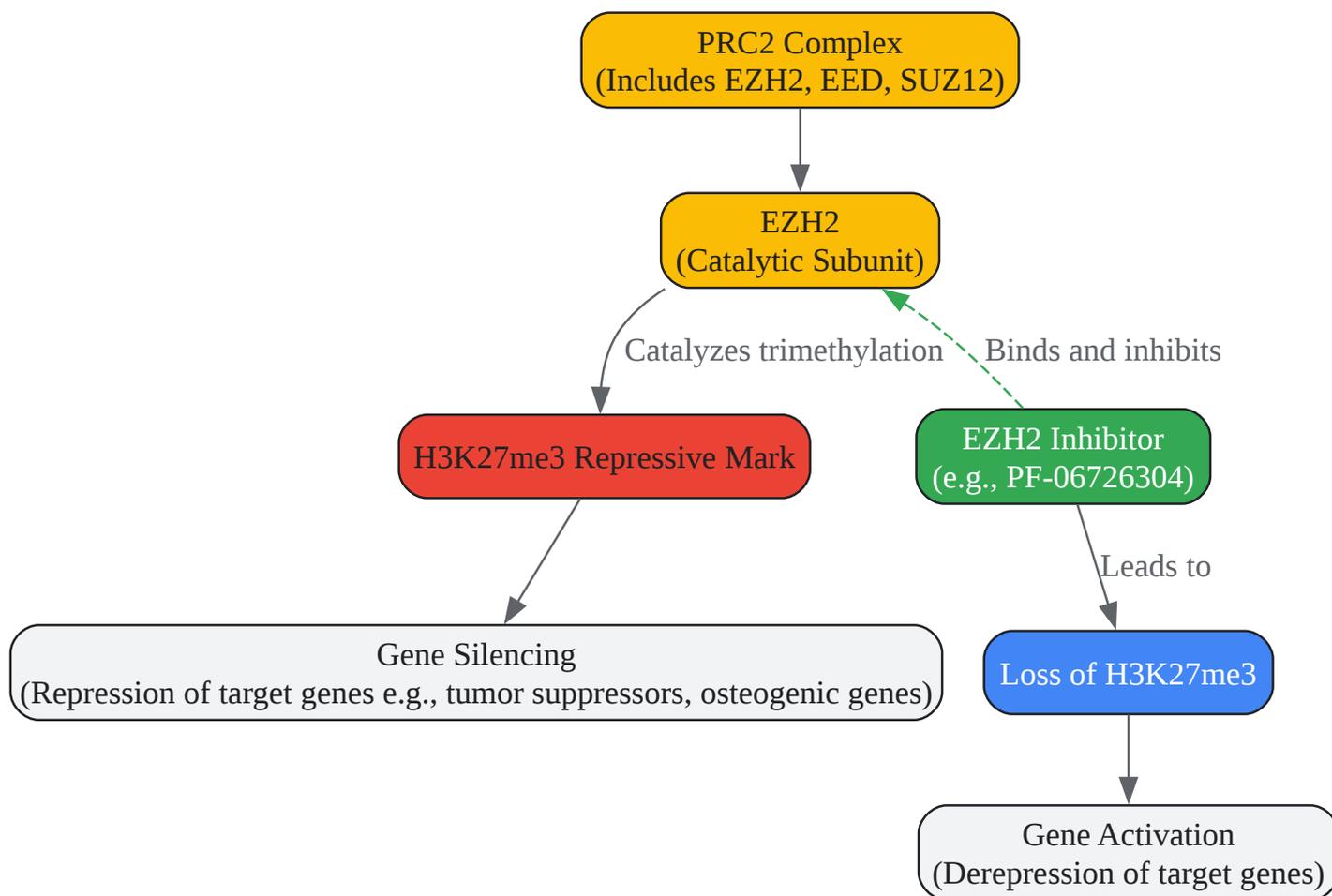
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Chart illustrating the key experimental workflow used to generate the comparative cytotoxicity and efficacy data [3].

- **Cell Culture & Treatment:** The study used subconfluent, proliferating MC3T3-E1 cells treated with eight different EZH2 inhibitors across a logarithmic concentration range (1, 10, and 100 μM) for 3 days [3].
- **Viability and Cytotoxicity Assays:**
 - **MTS Assay:** Measured the metabolic activity of the cells as an indicator of health [3].
 - **Live/Dead Staining:** Differentiated between viable and non-viable cells using dye sequestration [3].
 - **Hoechst Staining:** Quantified absolute cell number by measuring DNA content [3].
- **Target Engagement Validation:**
 - **Western Blot:** Confirmed the on-target effect of the inhibitors by measuring global reduction of H3K27me3 levels [3].
- **Functional Efficacy Readout:**
 - **Extracellular Matrix Mineralization:** Assessed using Alizarin Red staining to quantify the acceleration of osteoblast differentiation, which is the desired anabolic effect [3].

The Role of EZH2 and Its Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences genes by depositing the repressive histone mark H3K27me3 [5]. While its inhibition is therapeutic in certain cancers, EZH2 also normally attenuates osteoblast (bone-forming cell) differentiation. Therefore, its inhibition can promote bone formation, as seen in the MC3T3 model [3]. The following diagram illustrates the mechanism of EZH2 and the effect of its inhibition.



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Diagram showing the mechanism of EZH2 and how its inhibition leads to gene activation.

Key Information Limitations

Please note the following constraints of the available data:

- The comparative cytotoxicity data is from a single cell type (pre-osteoblasts) focused on bone formation biology [3]. The profile in other non-cancerous cell types relevant for general toxicology may differ.
- The search results lack head-to-head comparisons of cytotoxicity in cancer cell lines or in vivo models. The anti-proliferative data for **PF-06726304** is reported in isolation for lymphoma cells [1] [2].

- The other inhibitors are characterized mainly by their effect on viability in the osteoblast model, and detailed biochemical data (Ki/IC₅₀) for them was not available in the searched results.

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References

1. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
2. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]
3. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nlm.nih.gov]
4. Genetic and epigenetic characterization of sarcoma stem ... [nature.com]
5. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

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